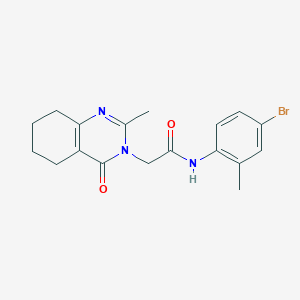

N-(4-bromo-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

The exact mass of the compound this compound is 389.07389 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-11-9-13(19)7-8-15(11)21-17(23)10-22-12(2)20-16-6-4-3-5-14(16)18(22)24/h7-9H,3-6,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAJNSXWZFYCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of F3406-7282 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV). GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm.

Mode of Action

F3406-7282 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This interference is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-7282.

Biochemical Pathways

The primary biochemical pathway affected by F3406-7282 is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by GP2, F3406-7282 prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This inhibition disrupts the initiation of transcription and replication of the virus genome, thereby preventing the multiplication of the virus.

Result of Action

The primary result of F3406-7282’s action is the inhibition of LCMV multiplication. By preventing the virus’s entry into cells, F3406-7282 disrupts the virus’s life cycle and prevents it from spreading.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 368.26 g/mol. The structure features a bromo-substituted aromatic ring linked to a hexahydroquinazoline moiety through an acetamide group.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀BrN₃O₂ |

| Molecular Weight | 368.26 g/mol |

| CAS Number | Not available |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

- Anticancer Potential : Research has suggested that this compound may have anticancer properties by inducing apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar compounds and reported that modifications in the quinazoline structure significantly enhanced cytotoxicity against various cancer cell lines. The structural similarity suggests potential for this compound to exhibit comparable or enhanced activity.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds against gram-positive and gram-negative bacteria. Results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.